1H-Benzimidazole,2-ethyl-1-propyl-(9CI)

Description

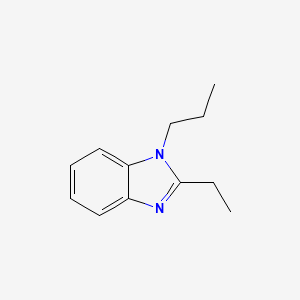

The exploration of benzimidazole (B57391) derivatives is a cornerstone of modern medicinal chemistry. The specific compound, 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI), represents a tailored molecule designed to leverage the inherent properties of the benzimidazole nucleus while introducing specific alkyl functionalities to modulate its characteristics.

The benzimidazole ring system, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs. researchgate.net The structural resemblance of the benzimidazole core to naturally occurring purine (B94841) bases enables these derivatives to interact with a wide array of biological targets, including enzymes and receptors. nih.gov

The versatility of the benzimidazole scaffold is further enhanced by its physicochemical properties. These include the capacity for hydrogen bonding, π-π stacking interactions, and the ability to form coordination bonds with metals. nih.gov Such properties allow benzimidazole derivatives to bind effectively to biomolecules, leading to a broad spectrum of pharmacological activities. nih.gov The ease of chemical modification at various positions of the benzimidazole ring system provides a facile route for the synthesis of diverse libraries of compounds for drug discovery.

The strategic placement of substituents on the benzimidazole core is a key aspect of designing compounds with specific biological activities. Alkyl-substituted benzimidazoles, in particular, have been the subject of extensive research. The nature and position of these alkyl groups can significantly influence the compound's lipophilicity, steric profile, and electronic properties, which in turn can modulate its pharmacokinetic and pharmacodynamic behavior.

Benzimidazole derivatives featuring ethyl and propyl groups are of significant interest in chemical research due to the potential for these alkyl chains to enhance biological activity. The presence of an ethyl group at the C-2 position and a propyl group at the N-1 position, as seen in 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI), creates a specific lipophilic character that can facilitate passage through biological membranes.

Research into benzimidazoles with similar substitution patterns has revealed a range of potential applications. For instance, certain N-propyl benzimidazole derivatives have been investigated for their antimicrobial properties. nih.gov The combination of different alkyl groups at the N-1 and C-2 positions allows for a systematic exploration of the structure-activity relationship (SAR) of benzimidazole-based compounds. This approach is fundamental in the rational design of new therapeutic agents with improved efficacy and selectivity. nih.gov The synthesis of various 2-alkyl and 1-alkyl benzimidazole derivatives underscores the ongoing scientific interest in this class of compounds for developing new pharmacologically active agents. researchgate.netsrrjournals.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINJJJTYPDBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of 1h Benzimidazole, 2 Ethyl 1 Propyl 9ci and Analogs

Quantum Chemical Investigations of Electronic Structure and Chemical Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactivity of benzimidazole (B57391) derivatives. These computational studies offer a molecular-level understanding of their behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of benzimidazole derivatives. nih.gov By employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can accurately calculate the optimized molecular geometries, total energies, and other thermodynamic parameters. nih.govresearchgate.net These calculations are crucial for understanding the stability of different conformations and the effects of substituents on the benzimidazole core. researchgate.net

For instance, studies on various substituted benzimidazoles have used DFT to determine bond lengths, bond angles, and dihedral angles in their ground state. researchgate.net The optimized geometry provides the foundation for all further computational analyses, including the calculation of frontier molecular orbitals and electronic spectra. The goal of these theoretical explorations is to understand the structure-property relationships that govern the molecules' efficiency for various applications. researcher.life

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzimidazole Research

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Chiral Benzimidazoles | B3LYP | 6-31G(d,p) | nih.gov |

| Vinyl Fused Benzimidazoles | B3LYP | 6-31+G(d,p) | researcher.life |

| N-Butyl-1H-benzimidazole | B3LYP | 6-311++G(d,p) | researchgate.net |

This table is interactive. Click on the headers to sort.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

In benzimidazole analogs, both HOMO and LUMO are typically characterized as π-orbitals, leading to π→π* electronic transitions upon excitation. researchgate.net DFT calculations have been used to compute the HOMO-LUMO energy gaps for a variety of benzimidazole derivatives. For example, in one study on chiral derivatives, the energy gap was found to be as high as 5.61 eV, indicating significant stability. nih.gov These FMO analyses help in predicting the most probable sites for nucleophilic and electrophilic attacks within the molecule. nih.gov

Table 2: Calculated FMO Energies and Energy Gaps for Benzimidazole Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Chiral Benzimidazole 3a | - | - | 5.61 | nih.gov |

| Chiral Benzimidazole 3f | - | - | 5.61 | nih.gov |

| Chiral Benzimidazole 3d | - | - | 4.48 | nih.gov |

This table is interactive. Click on the headers to sort.

Photophysical and Photochemical Properties Analysis

The interaction of benzimidazole derivatives with light is a key area of investigation, with applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs). researchgate.net Computational methods are vital for predicting and interpreting their photophysical and photochemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. researcher.life It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectra. researcher.life For instance, TD-DFT calculations at the B3LYP/6-311+G(2d,p) level of theory predicted the S0 to S2 excitation energy of the parent 1H-benzimidazole molecule in ethanol (B145695) to be 4.54 eV, corresponding to an absorption wavelength of 273 nm. researchgate.net

These theoretical predictions of UV-Vis spectra are generally in good agreement with experimental data. researchgate.net By analyzing the molecular orbitals involved in these electronic transitions, researchers can characterize them, for example, as π→π* or n→π* transitions, providing a deeper understanding of the molecule's photophysics.

Computational studies on benzimidazole derivatives have shown that the introduction of electron-donating and electron-accepting groups can significantly alter the dipole moment and hyperpolarizability. researcher.life For example, certain vinyl-fused oligomeric benzimidazole derivatives have been identified as having high hyperpolarizability, suggesting their potential use as charge transport and NLO materials. researcher.life These parameters are readily calculated using DFT methods and provide valuable information on the electronic distribution within the molecule. researchgate.net

Solvation Effects on Chemical Reactivity and Stability

The surrounding solvent medium can have a significant impact on the structure, stability, and reactivity of a solute molecule. Computational models are essential for understanding these complex interactions. Theoretical investigations into the effects of solvents on benzimidazole derivatives are often carried out using continuum salvation models, such as the Polarizable Continuum Model (PCM). researchgate.net

These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments. Studies have shown that solvent polarity can influence the photophysical properties of benzimidazole derivatives, affecting absorption and emission spectra. researchgate.netacs.org For example, the effect of solvents like ethanol, acetonitrile, and water on the photophysical properties of 1H-benzimidazole and its derivatives has been investigated using the Integral Equation Formalism of the PCM (IEPCM). researchgate.net Such studies are critical for predicting the behavior of these compounds in various chemical and biological systems. Theoretical examinations have also been conducted to systematically analyze the stabilization energies of benzimidazole analogs in different solvents, providing insights into how the solvent affects the stability of different tautomeric forms. oup.com

Continuum Solvation Models (e.g., Integral Equation Formalism of the Polarizable Continuum Model (IEPCM) within Self-Consistent Reaction Field (SCRF))

Continuum solvation models are pivotal in computational chemistry for describing the influence of a solvent on the properties of a solute, without explicitly representing the individual solvent molecules. wikipedia.org This approach models the solvent as a continuous medium with a defined dielectric constant, which significantly reduces the computational cost. wikipedia.org Among the most utilized methods are the Polarizable Continuum Models (PCM), with the Integral Equation Formalism (IEF-PCM) being a particularly refined version. wikipedia.orgresearchgate.net

The IEF-PCM method, often employed within the Self-Consistent Reaction Field (SCRF) framework, calculates the solvation energy by considering the solute's electrostatic potential and the solvent's reaction field. researchgate.netresearchgate.net The SCRF method iteratively calculates the electronic structure of the solute in the presence of the solvent's reaction field until a self-consistent solution is achieved. researchgate.net This allows for an accurate depiction of how the solvent polarity affects the solute's electronic distribution, molecular geometry, and other properties. bohrium.com

For benzimidazole derivatives, these models are crucial for predicting their behavior in different solvent environments. For instance, theoretical calculations on benzimidazole compounds often utilize continuum models to simulate solution-phase NMR chemical shifts, providing a more accurate comparison with experimental data. beilstein-journals.org The choice of solvent can influence tautomeric equilibria and conformational preferences in benzimidazole systems, which can be effectively studied using IEF-PCM and SCRF. While specific studies on 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) are not extensively documented, the application of these models to analogous structures suggests that the solvation energy and the electronic properties of this compound would be significantly influenced by the dielectric constant of the surrounding medium.

| Model | Description | Application to Benzimidazoles |

|---|---|---|

| SCRF (Self-Consistent Reaction Field) | An iterative method that calculates the electronic structure of a solute molecule in the presence of the reaction field of a surrounding dielectric continuum representing the solvent. researchgate.net | Used to study solvent effects on the electronic and structural properties of benzimidazole derivatives. bohrium.combeilstein-journals.org |

| PCM (Polarizable Continuum Model) | A class of solvation models that represents the solvent as a polarizable continuum. The solute is placed in a cavity within this continuum. wikipedia.org | Commonly used to calculate solvation free energies and to model reactions in solution for benzimidazole systems. wikipedia.orgnih.gov |

| IEF-PCM (Integral Equation Formalism of PCM) | An advanced implementation of PCM that uses an integral equation approach to solve for the solvent reaction field, offering a more accurate description of the solute-solvent boundary. researchgate.netq-chem.com | Applied to investigate the impact of different solvents on the properties of benzimidazole derivatives, including their electronic spectra and reactivity. bohrium.com |

Chirality and Solid-State Phenomena in Substituted Benzimidazole Systems

While 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) itself is not chiral, the broader class of substituted benzimidazoles exhibits fascinating chiral phenomena, particularly in the solid state.

Supramolecular chirality arises from the specific spatial arrangement of molecules in a larger assembly, even when the individual molecules are achiral. researchgate.net In the context of benzimidazoles, studies have shown that achiral 2-arylbenzimidazoles can form chiral assemblies. nih.gov This phenomenon is often driven by non-covalent interactions such as hydrogen bonding and π-π stacking, which dictate the packing of molecules in the crystal lattice. researchgate.netmdpi.com

For instance, research has demonstrated that the overcrowded stacking of aromatic groups and the cooperative arrangement of molecules can play a crucial role in forming chiral supramolecular structures. nih.gov The crystal packing of substituted benzimidazoles is influenced by the nature and position of the substituents. Halogen bonding and C–H···π interactions are also significant in directing the three-dimensional architecture of these crystals. mdpi.com The study of crystal structures of various 2-substituted benzimidazoles reveals that polymorphism is a common occurrence, where the same compound can exist in different crystalline forms with distinct molecular packing and physical properties. researchgate.netresearchgate.net

For example, theoretical calculations have been used to simulate the solid-state NMR spectra of benzimidazoles, which helps in the unambiguous assignment of signals and in understanding the effects of tautomerism in the solid state. beilstein-journals.org Molecular dynamics simulations have also been employed to study the dynamic behavior of benzimidazole derivatives in co-assembled systems, revealing the competition between molecular and supramolecular chirality. nih.govacs.org These simulations provide a molecular-level understanding of the forces that govern the formation and stability of supramolecular structures.

| Phenomenon/Technique | Description | Relevance to Benzimidazoles |

|---|---|---|

| Supramolecular Chirality | Chirality that arises from the ordered arrangement of achiral molecules into a larger, chiral assembly through non-covalent interactions. researchgate.net | Achiral benzimidazole derivatives have been shown to form chiral supramolecular structures in the solid state. nih.gov |

| Crystal Packing | The arrangement of molecules in a crystal lattice, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.com | The substituents on the benzimidazole core significantly influence the crystal packing, leading to diverse supramolecular architectures. mdpi.comiucr.org |

| Hirshfeld Surface Analysis | A computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net | Provides insights into the nature and extent of intermolecular contacts that stabilize the crystal structures of benzimidazole derivatives. nih.gov |

| Solid-State NMR Simulations | Theoretical calculations of NMR parameters in the solid state, which can be compared with experimental data to elucidate molecular structure and dynamics. beilstein-journals.org | Aids in the characterization of different polymorphic forms and the study of tautomerism in solid benzimidazoles. beilstein-journals.org |

Computational Approaches to Structure-Property Relationship (SPR) Elucidation

Computational methods are extensively used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) for benzimidazole derivatives. scirp.org These studies aim to correlate the molecular structure and physicochemical properties of compounds with their observed activities or properties.

By calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) using computational methods, it is possible to build mathematical models that predict the properties of new, unsynthesized compounds. scirp.org For benzimidazole derivatives, QSAR studies have been successfully applied to predict their biological activities, such as antimicrobial and anticancer effects. scirp.orgresearchgate.net

| Computational Approach | Description | Application in Benzimidazole Research |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | A method that correlates variations in the biological activity of a series of compounds with changes in their molecular structures, expressed by molecular descriptors. scirp.org | Used to predict the biological activities of benzimidazole derivatives and to guide the design of new potent agents. scirp.orgnih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as its electronic structure, shape, and lipophilicity. These are calculated using computational chemistry methods. scirp.org | Calculated for benzimidazole derivatives to build QSAR models. Examples include HOMO-LUMO gap, dipole moment, and molecular surface area. scirp.orgnih.gov |

| DFT (Density Functional Theory) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.org | Employed to optimize the geometries of benzimidazole derivatives and to calculate various molecular descriptors for use in SPR studies. beilstein-journals.orgscirp.org |

Investigation of Biological Activities and Structure Activity Relationships Sar of 1h Benzimidazole, 2 Ethyl 1 Propyl 9ci Derivatives

General Pharmacological Versatility and Biological Response Profiles of the Benzimidazole (B57391) Core

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govfrontiersin.org This designation is due to its recurrence in a vast number of biologically active compounds and its ability to interact with a wide range of biological targets. nih.govnih.gov The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with biopolymers within living systems, forming the basis for its broad pharmacological applications. scispace.com

First identified for its biological potential in the 1940s, the benzimidazole scaffold has since been extensively researched, leading to the development of numerous derivatives with significant therapeutic value. nih.govfrontiersin.orgscispace.com The versatility of the benzimidazole core allows for substitutions at various positions, primarily the 1-, 2-, and 5- (or 6-) positions, which significantly influences the resulting compound's biological activity. scholarsresearchlibrary.com This has led to the discovery of benzimidazole-based drugs with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, anthelmintic, antihypertensive, and antihistaminic activities, among others. nih.govnih.govscispace.com The stability, bioavailability, and potent biological activity of these derivatives make the benzimidazole nucleus a preferred scaffold in the design and synthesis of new therapeutic agents. frontiersin.orgscispace.com

Antimicrobial and Antifungal Activity Assessment

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents, with numerous derivatives demonstrating potent activity against a wide range of pathogens. nih.govresearchgate.net The mechanism of action for their antimicrobial effects, particularly against certain bacteria and fungi, often involves the inhibition of essential cellular processes. nih.gov Modifications to the benzimidazole core, especially at the N-1 and C-2 positions, have been shown to significantly influence the spectrum and potency of their antimicrobial efficacy. acs.org

Derivatives of the benzimidazole family have shown significant inhibitory effects against various pathogenic microbes. For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have displayed notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported that specific compounds exhibit potent inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov

In the realm of antifungal research, benzimidazole derivatives have demonstrated efficacy against clinically relevant fungal strains. nih.gov For example, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, which share the 1-propyl substitution with the subject compound, showed notable inhibitory effects against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml. nih.gov Similarly, other N-alkylated derivatives have shown moderate to good activity against Candida albicans and A. niger. nih.gov The length of the alkyl chain at the N-1 position has been observed to influence antifungal potency. nih.govnih.gov

| Compound Class | Microorganism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Staphylococcus aureus | 4 | nih.gov |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Aspergillus niger | 3.12 | nih.gov |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Candida albicans | 64 | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | nih.gov |

| 2-Substituted benzimidazole derivative | Bacillus cereus | Highly Active | mdpi.com |

Anticancer Activity and Cytotoxic Effect Studies

The benzimidazole nucleus is a key pharmacophore in the development of novel anticancer agents due to its structural resemblance to nucleotides, which allows it to interfere with DNA replication and other cellular processes in cancer cells. nih.govresearchgate.net Benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are crucial enzymes in the apoptotic pathway. nih.gov

Numerous studies have demonstrated the cytotoxic effects of benzimidazole derivatives against various human cancer cell lines. researchgate.net The human liver cancer cell line, HepG2, is frequently used as a model to evaluate the potential of these compounds. jksus.orgjournalagent.comjksus.org

| Compound/Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| Benzimidazole derivative (se-182) | 15.58 | jksus.org |

| Benzimidazolium salt (Compound 3) | 25.14 | jksus.org |

| Cisplatin (Reference Drug) | 37.32 | jksus.org |

Anti-Inflammatory Properties and Related Biological Interactions

Benzimidazole-based compounds are recognized for their significant potential as anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes and interaction with receptors that are integral to the inflammatory cascade. nih.govnih.gov The structural versatility of the benzimidazole scaffold has enabled the development of derivatives that can target multiple pathways involved in inflammation. nih.gov

The anti-inflammatory effects of benzimidazole derivatives are frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov By blocking COX enzymes, these compounds can effectively reduce inflammation. researchgate.net

In addition to COX inhibition, the anti-inflammatory profile of benzimidazole derivatives is broadened by their interaction with other important targets. nih.gov These include the 5-lipoxygenase (5-LOX) activating protein, which is involved in the production of leukotrienes, another class of inflammatory mediators. nih.govresearchgate.net Dual inhibitors of both COX and 5-LOX are considered promising anti-inflammatory agents as they can block two major pathways of inflammation. researchgate.netnih.gov Furthermore, research indicates that benzimidazole derivatives can interact with other targets such as the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors, all of which play roles in inflammation and pain signaling. nih.gov This multi-target approach highlights the potential of benzimidazole derivatives as comprehensive anti-inflammatory therapeutics. nih.gov

Ligand-Receptor Interactions and Binding Affinity Studies

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. researchgate.netnih.gov Derivatives of 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) have been a subject of interest in the design of ligands, especially for the central nervous system.

Dopaminergic Ligand Design and Evaluation (e.g., D-1 and D-2 Receptor Affinity)

Research into benzimidazole derivatives has prominently featured their potential as dopaminergic ligands. nih.gov A key strategy in designing new high-affinity dopaminergic agents involves synthesizing various heterocyclic congeners of the core benzimidazole structure. nih.gov

In one study, a series of N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and related compounds were synthesized and evaluated for their affinity towards D-1 and D-2 dopamine (B1211576) receptors. The in vitro binding assays were conducted using synaptosomal membranes from bovine caudate nuclei. nih.gov For these assays, [3H]SCH 23390 was used as the D-1 selective radioligand, and [3H]spiperone as the D-2 selective radioligand. nih.gov

The results indicated that none of the synthesized compounds showed any affinity for the D-1 dopamine receptor. However, several derivatives demonstrated strong competitive binding to D-2 receptors. Specifically, 1H-benzimidazol-2-thione derivatives (compounds 11k, 11h, and 11f) and a 1,4-dihydroquinoxalin-2,3-dione derivative (compound 12c) were potent competitors for [3H]spiperone binding. nih.gov This selectivity for the D-2 receptor subtype is a crucial finding in the development of targeted dopaminergic agents. nih.govnih.gov

Table 1: Dopamine Receptor Binding Affinity of Selected Benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | D-1 Receptor Affinity | D-2 Receptor Affinity | Reference |

|---|---|---|---|

| 11e | Inactive | Inactive | nih.gov |

| 11f | Inactive | Strong Competitor | nih.gov |

| 11h | Inactive | Strong Competitor | nih.gov |

| 11j | Inactive | Inactive | nih.gov |

| 11k | Inactive | Strong Competitor | nih.gov |

| 11l | Inactive | Inactive | nih.gov |

| 12b | Inactive | Inactive | nih.gov |

| 12c | Inactive | Strong Competitor | nih.gov |

| 12d | Inactive | Inactive | nih.gov |

| 13a | Inactive | Inactive | nih.gov |

| 13d | Inactive | Inactive | nih.gov |

| 14a | Inactive | Inactive | nih.gov |

| 14d | Inactive | Inactive | nih.gov |

Characterization of Specific Receptor Binding under Controlled Conditions

The interaction between benzimidazole-based ligands and the D-2 dopamine receptor has been characterized through docking analyses and binding studies. These studies reveal the key molecular interactions that stabilize the ligand-receptor complex. The primary stabilizing forces include:

Salt Bridge Formation : A salt bridge often forms between a protonated nitrogen atom (e.g., in a piperazine (B1678402) ring of a derivative) and the aspartic acid residue Asp86 of the receptor. nih.govresearchgate.net

Hydrogen Bonding : The benzimidazole part of the ligand frequently forms hydrogen bonds with serine residues, such as Ser122 and Ser141, and with histidine residue His189. nih.gov

Hydrophobic and Aromatic Interactions : Edge-to-face π-π stacking interactions are common between the aromatic rings of the ligand and aromatic residues of the receptor, including Phenylalanine (Phe178), Tryptophan (Trp182), and Tyrosine (Tyr216). nih.govresearchgate.net

For instance, in a series of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles, docking analyses showed that the most active compounds achieve a maximal number of these attractive interactions, leading to higher binding affinity. nih.gov The presence of an ethereal oxygen in some derivatives can introduce an additional hydrogen bond with residues like Phe185 or Trp115, further enhancing binding. nih.gov These detailed characterizations provide a structural basis for the observed binding affinities and guide the rational design of more potent ligands.

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are essential for understanding how modifications to the chemical structure of 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) derivatives affect their biological activity. nih.gov

Influence of Alkyl Chain Length, Branching, and Substitution Position on Biological Efficacy

The substitutions at the N1 and C2 positions of the benzimidazole nucleus are known to significantly influence biological activity. nih.govacs.org The nature of the alkyl groups at these positions can modulate properties like lipophilicity, which affects the ability of the compound to cross biological membranes, and the steric fit within the receptor's binding pocket. acs.org

C2-Substitution : The ethyl group at the C2 position also plays a role in receptor binding. The length and branching of this alkyl chain are critical. For example, replacing an amino group with a methylene (B1212753) group at C2 has been shown to significantly reduce anti-inflammatory activity in certain derivatives, indicating the importance of the specific functional group at this position. nih.gov

In the context of dopaminergic activity, the n-propyl group is a well-established feature in many D-2 receptor agonists. nih.gov The combination of the N1-propyl and C2-ethyl groups in the parent compound provides a specific lipophilic and steric profile that influences its interaction with the D-2 receptor.

Identification of Key Molecular Features Driving Specific Biological Responses

The specific biological response of benzimidazole derivatives is driven by a combination of key molecular features. For D-2 receptor affinity, the essential components are a basic nitrogen atom and an aromatic ring system, which are present in the 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) scaffold.

SAR studies on related dopaminergic ligands have identified several critical features:

Basic Amine Center : A protonatable nitrogen is crucial for the salt bridge interaction with Asp86 in the D-2 receptor. nih.govresearchgate.net

Aromatic System : The benzimidazole ring system itself is vital for establishing hydrogen bonds and hydrophobic interactions with the receptor. nih.gov

Linker Chain : The length and flexibility of any chain connecting the benzimidazole core to other pharmacophoric elements (like an arylpiperazine group in some derivatives) are critical. A propyl linker, for example, often provides the optimal spacing and conformation for effective binding. nih.govunicam.it

Substituents on Aromatic Rings : Electron-donating groups (e.g., -OMe) on appended aromatic rings can increase binding affinity, possibly by enhancing edge-to-face interactions, while electron-withdrawing groups (e.g., F, Cl) tend to decrease it. researchgate.net

A satisfactory correlation has been observed between the docking analyses of these compounds into the D-2 receptor and the results from competitive binding assays, confirming the importance of these molecular features in driving the biological response. nih.gov

Diverse Applications and Future Directions in Chemical Science for 1h Benzimidazole, 2 Ethyl 1 Propyl 9ci and Derivatives

Role as Versatile Chemical Intermediates in Organic Synthesis

Benzimidazole (B57391) and its derivatives are highly valued as intermediates in organic synthesis due to their stable structure and the reactive sites on the imidazole (B134444) ring, which allow for various chemical modifications. This versatility has made them a privileged scaffold in the development of a wide array of functional molecules, particularly in the agrochemical and polymer industries. nih.govrsc.org

Synthesis of Agrochemicals (e.g., Fungicides, Herbicides)

The benzimidazole core is a key component in numerous commercially successful fungicides. nih.govrsc.org Their mode of action often involves disrupting microtubule assembly in fungal cells. The development of resistance to existing benzimidazole fungicides has spurred research into novel derivatives with enhanced efficacy. nih.gov

Recent studies have focused on synthesizing new benzimidazole derivatives to combat fungal pathogens. For example, a series of novel derivatives incorporating chrysanthemum acid moieties demonstrated good inhibitory activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Another area of research involves creating hybrid molecules, such as benzimidazole-1,2,4-triazole derivatives, which target the fungal 14α-demethylase enzyme, a critical component in fungal cell membrane biosynthesis. acs.org The fungicidal activity of one synthesized compound against B. cinerea was found to be comparable to the commercial fungicide thiabendazole (B1682256). nih.gov

Table 1: Examples of Commercial Fungicides Based on the Benzimidazole Scaffold

| Common Name | Chemical Class | Primary Use |

|---|---|---|

| Benomyl | Benzimidazole | Systemic fungicide for a wide range of crops rsc.org |

| Carbendazim | Benzimidazole | Broad-spectrum systemic fungicide nih.govrsc.org |

| Thiabendazole | Benzimidazole | Fungicide and parasiticide nih.govrsc.org |

| Fuberidazole | Benzimidazole | Fungicide used for seed treatment rsc.org |

Development of Surfactants and Polymer Monomers

The adaptable structure of benzimidazole allows for its incorporation into surfactants and polymers, creating materials with unique properties.

Surfactants: Benzimidazole derivatives can be functionalized to create amphiphilic molecules that act as surfactants. For instance, novel benzimidazolium-based gemini (B1671429) surfactants have been synthesized and characterized. acs.org These cationic surfactants, such as 1,3-bis(1,1-dialkyl benzimidazolium)propane bromide, exhibit surface-active properties. acs.org Another study detailed the synthesis of 1,3-dibenzyl-2-undecyl benzimidazole quaternary ammonium (B1175870) salt, a cationic surfactant, from o-phenylenediamine (B120857) and lauric acid. researchgate.net The synthesis of 1,n-bis-(2-mercaptobenzimidazolyl)alkanes serves as a pathway to precursors for surfactant molecules that feature a benzimidazole group linked to long hydrocarbon chains. nih.govresearchgate.net

Polymer Monomers: Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. acs.org While the benzimidazole ring is often formed during the polymerization process, derivatives of benzimidazole can also be used as monomers. acs.orgbenicewiczgroup.com For example, 1H-Benzo[d]imidazol-2(3H)-one has been used as a bisphenol-like monomer in N-C coupling reactions to produce high molecular weight linear polymers with high glass transition temperatures (Tg). nih.gov A copolymer incorporating just 30 mol% of the 2H-benzimidazol-2-one unit saw its Tg increase from 220°C to 269°C. nih.gov Similarly, novel diamine monomers containing the benzimidazole structure, such as 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole, have been synthesized and polymerized to create advanced materials like N-phenyl-poly(benzimidazole imide) (N-Ph-PBII), which exhibits high thermal stability and low water affinity. rsc.org

Materials Science Applications of Benzimidazole Derivatives

The unique electronic and photophysical properties of the benzimidazole ring system make its derivatives highly suitable for applications in materials science, particularly in optoelectronics and renewable energy.

Development of Organic Electroluminescent (EL) Materials

Benzimidazole derivatives are extensively researched as materials for Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability and fluorescence properties. scientific.netnih.gov They can function as emitters, hosts, or electron-transporting materials within OLED devices.

Researchers have designed and synthesized various benzimidazole derivatives to achieve efficient emission across the visible spectrum.

Blue Emitters: Pyrene-benzimidazole hybrids have been developed as novel, multifunctional small organic molecules for use as blue emitters. nih.govnsf.gov An OLED device using one such derivative as the non-doped emissive layer achieved a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300) and a maximum external quantum efficiency (EQE) of 4.3%. nih.gov Silicon-centered benzimidazole derivatives also show potential as blue-emitting materials. scientific.net

Green Emitters: Other substituted benzimidazole compounds have been synthesized for use as emitters in green OLEDs. ssrn.com Devices using these derivatives have achieved a maximum brightness of approximately 504 cd/m² and a current efficiency of up to 0.49 cd/A. ssrn.com

Host Materials: Benzimidazole-triazine based exciplex films have been used as co-hosts for green phosphorescent emitters, leading to devices with a maximum EQE of 29.6%. rsc.org

Table 2: Performance of Selected Benzimidazole Derivatives in OLED Devices

| Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminance / Brightness | Reference |

|---|---|---|---|---|---|

| Pyrene-Benzimidazole (Compound B) | Emitter | Pure Blue | 4.3% | 290 cd/m² | nih.gov |

| Substituted Benzimidazole (OLED-B3) | Emitter | Green | Not specified | ~504 cd/m² | ssrn.com |

| Benzimidazole-Triazine Exciplex | Host (with Ir(ppy)₃) | Green | 29.6% | Not specified | rsc.org |

Application as Electrolytes in Dye-Sensitized Solar Cells (for analogous structures)

In the field of photovoltaics, specifically Dye-Sensitized Solar Cells (DSSCs), benzimidazole derivatives serve as important additives in liquid electrolytes. researchgate.netacs.org While the electrolyte's primary role is to regenerate the photo-oxidized dye, additives are crucial for optimizing device performance and stability. acs.orgnih.gov

The addition of benzimidazole compounds to the I⁻/I₃⁻ redox electrolyte can significantly enhance the open-circuit photovoltage (Voc) and the fill factor (ff) of the solar cell. researchgate.net N-methylbenzimidazole (NMBI) is one of the most effective and commonly used additives, working to suppress charge recombination at the semiconductor-electrolyte interface. nih.govresearchgate.net Research has shown that the photovoltaic performance is influenced by the molecular properties of the benzimidazole additive; for instance, a greater partial charge of the nitrogen atoms in the imidazole ring leads to a larger Voc. researchgate.net The combination of NMBI with other additives like guanidinium (B1211019) thiocyanate (B1210189) (GuNCS) can lead to synergistic effects, further boosting cell efficiency. nih.govresearchgate.net Under optimal conditions with co-additives, power conversion efficiencies as high as 8% have been achieved. nih.govresearchgate.net

Table 3: Effect of Benzimidazole Additives on DSSC Performance

| Electrolyte Additive | Effect on Jsc (Short-Circuit Current) | Effect on Voc (Open-Circuit Voltage) | Effect on ff (Fill Factor) | Overall Efficiency (η) | Reference |

|---|---|---|---|---|---|

| General Benzimidazoles | Reduced | Drastically Enhanced | Enhanced | Variable | researchgate.net |

| NMBI & GuNCS | 13.7 mA/cm² | 762 mV | 0.55 | 5.78% | nih.gov |

| TBP & GuNCS (for comparison) | 17.5 mA/cm² | 763 mV | 0.60 | 8.03% | nih.gov |

Applications in Catalysis

The benzimidazole scaffold is not only a building block for functional materials but can also be part of catalytically active systems. Benzimidazole derivatives are utilized in both metal-based and metal-free catalysis.

Metal complexes of benzimidazole Schiff bases are known to have catalytic effects in reactions such as the oxidation of olefins and alcohols. researchgate.net Furthermore, copper(I)-catalyzed intramolecular N-arylation is a significant method for synthesizing benzimidazoles, with studies delving into the catalytic pathway and the role of ligands. rsc.org

More recently, there has been a focus on developing sustainable, metal-free catalysts. In one study, porous ionic polymers (BZIs) were prepared from benzimidazole derivatives. nih.gov These polymers served as efficient heterogeneous catalysts for the cycloaddition of CO₂ to epoxides. The catalyst functionalized with an amino group (BZI-NH₂) demonstrated the highest activity, achieving a 97% yield in the reaction, and could be easily recovered and reused. nih.gov The high catalytic performance was attributed to the synergistic effect between bromide ions, hydrogen bond donors (-NH- and -NH₂), and positively charged nitrogen atoms within the polymer structure. nih.gov

Table of Compounds Mentioned

Prospective Research Avenues for 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI)

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and structural properties. nih.govsemanticscholar.org The specific compound, 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI), presents a unique substitution pattern that warrants further investigation. The exploration of its potential can be systematically advanced through novel derivatization, computational design, and integration into advanced material systems.

Future research on 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) should focus on creating libraries of new derivatives to explore a wider range of chemical space and biological activities. Liquid-phase parallel synthesis has proven effective for generating diverse benzimidazole libraries, allowing for the introduction of various substituents at multiple positions on the benzimidazole core. acs.org Such combinatorial approaches can efficiently produce a multitude of analogs for screening.

Key derivatization strategies that could be applied to 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) include:

Substitution on the Benzene (B151609) Ring: Introducing a variety of functional groups (e.g., halogens, nitro groups, alkyl chains, aryl groups) onto the benzene portion of the benzimidazole core can significantly modulate the electronic properties and biological activity of the molecule.

Modification of the N-1 Propyl Group: The propyl group at the N-1 position can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic effects on molecular interactions.

Functionalization of the C-2 Ethyl Group: The ethyl group at the C-2 position can be functionalized, for instance, by introducing hydroxyl or amino groups, to create new potential hydrogen bonding sites and alter the molecule's polarity.

Formation of Hybrid Molecules: Coupling the 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) moiety with other pharmacologically active scaffolds could lead to hybrid compounds with synergistic or novel biological activities. semanticscholar.org

| Derivatization Strategy | Potential Modification Sites | Examples of Functional Groups to Introduce | Anticipated Outcome |

|---|---|---|---|

| Aromatic Substitution | Positions 4, 5, 6, and 7 of the benzene ring | -Cl, -F, -NO2, -CH3, -OCH3, -Phenyl | Modulation of electronic properties and lipophilicity, potentially enhancing target binding affinity. |

| N-1 Alkylation/Arylation | N-1 position of the imidazole ring | -Methyl, -Butyl, -Benzyl, -Hydroxyethyl | Alteration of steric bulk and solubility, influencing pharmacokinetic properties. nih.gov |

| C-2 Side Chain Functionalization | Ethyl group at the C-2 position | -OH, -NH2, -COOH, -Thioethers | Introduction of new interaction points for target binding and improved solubility. researchgate.net |

| Molecular Hybridization | Coupling with other bioactive scaffolds (e.g., purines, thiazolidinones) | Various pharmacophores | Development of multifunctional molecules with novel or synergistic activities. nih.govsemanticscholar.org |

Computational methods are indispensable for accelerating the discovery and optimization of novel benzimidazole derivatives. mdpi.com In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to design and screen compounds with desired properties, thereby reducing the time and cost associated with experimental studies. tandfonline.comnih.gov

A prospective computational workflow for 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) and its derivatives would involve:

Target Identification and Virtual Screening: Identifying potential biological targets for benzimidazole derivatives and using virtual screening techniques to dock a library of 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) analogs into the active site of the target protein. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics Simulations: Performing MD simulations to study the dynamic behavior of the ligand-receptor complexes and to assess the stability of the interactions observed in molecular docking. nih.gov

ADME/Tox Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. researchgate.netresearchgate.net This helps in the early identification of candidates with favorable pharmacokinetic and safety profiles.

| Computational Technique | Application | Key Parameters and Outputs | Relevance to 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein. tandfonline.comnih.gov | Binding energy (kcal/mol), binding poses, key interacting residues. | To identify potential biological targets and prioritize derivatives for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules to understand the physical basis of their function. nih.gov | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy. | To assess the stability of the ligand-protein complex and refine binding poses. |

| QSAR | Relating the chemical structure of a series of compounds to their biological activity. | Statistical models (e.g., R², Q²), molecular descriptors. | To build predictive models for the biological activity of novel derivatives. |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicological properties. researchgate.netresearchgate.net | Solubility, permeability, metabolic stability, potential toxicities. | To guide the design of derivatives with improved drug-like properties. |

The unique chemical structure of benzimidazole derivatives makes them attractive candidates for incorporation into advanced materials. Their aromatic nature allows for π-π stacking interactions, and the nitrogen atoms can act as ligands for metal coordination, making them suitable for the development of functional materials.

Future research could explore the integration of 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) into:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form extended networks. These materials have potential applications in gas storage, catalysis, and sensing.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives can serve as electron-transporting or host materials in OLEDs due to their electronic properties.

Nanoparticle Functionalization: The compound and its derivatives can be used to functionalize the surface of nanoparticles, imparting specific biological or chemical properties. This could be useful for targeted drug delivery or in the development of novel sensors.

| Material System | Role of 1H-Benzimidazole, 2-ethyl-1-propyl-(9CI) | Potential Applications | Key Properties |

|---|---|---|---|

| Coordination Polymers/MOFs | Organic linker | Gas storage, catalysis, chemical sensing | Porosity, thermal stability, tunable structure |

| Organic Electronics (e.g., OLEDs) | Electron-transporting or host material | Displays, solid-state lighting | High electron mobility, thermal stability, suitable energy levels |

| Functionalized Nanoparticles | Surface ligand | Targeted drug delivery, biosensing, imaging | Biocompatibility, target specificity, signal transduction |

Q & A

Q. What are the optimal synthetic routes for 1H-Benzimidazole,2-ethyl-1-propyl-(9CI), and how do reaction conditions influence yield and purity?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. For 1H-Benzimidazole,2-ethyl-1-propyl-(9CI), a two-step approach is recommended:

Core Formation : React o-phenylenediamine with propionaldehyde in the presence of formic acid to form the benzimidazole backbone.

Alkylation : Introduce the ethyl group at the 2-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical Factors :

Q. Example Comparison of Methods :

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation + Alkylation | o-PDA, propionaldehyde, HCOOH | 78 | 87 |

| One-Pot Synthesis | o-PDA, mixed aldehydes, HCl | 65 | 72 |

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

Key Techniques :

- X-ray Crystallography : Use SHELXL for refinement to resolve the ethyl and propyl substituents’ positions. Hydrogen bonding patterns (e.g., N–H···N interactions) stabilize the crystal lattice and confirm stereochemistry .

- NMR Spectroscopy :

- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet) and propyl chain (δ 0.9–1.1 ppm, multiplet) distinguish substitution sites.

- ¹³C NMR : Quaternary carbons in the benzimidazole ring appear at δ 145–150 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 203.1445 (calculated for C₁₂H₁₆N₂) .

Q. Common Pitfalls :

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Stability Data :

- Thermal Stability : Decomposes at >200°C (DSC analysis).

- Photostability : UV exposure (254 nm) induces ring-opening after 48 hours.

- Hydrolytic Stability : Stable in neutral pH; acidic/basic conditions accelerate degradation.

Q. Storage Recommendations :

- Store in amber vials at –20°C under inert gas (N₂/Ar).

- Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How does the compound’s crystal packing influence its physicochemical properties, and what intermolecular interactions dominate?

Crystallographic Insights :

- Hydrogen Bonding : N–H···N interactions (2.8–3.0 Å) form dimeric motifs, enhancing thermal stability.

- Van der Waals Forces : Propyl and ethyl chains exhibit C–H···π interactions (3.3 Å) with adjacent aromatic rings, affecting solubility .

- Graph Set Analysis : R₂²(8) motifs dominate, consistent with benzimidazole derivatives’ packing behavior .

Q. Table: Intermolecular Interaction Analysis

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| N–H···N | 2.9 | –15.2 |

| C–H···π | 3.3 | –7.8 |

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

Methodology :

- DFT Calculations (B3LYP/6-311+G(d,p)) :

- Fukui indices identify the 4- and 6-positions as most nucleophilic (f⁺ > 0.1).

- HOMO-LUMO gaps (4.8 eV) suggest moderate reactivity toward electrophiles like NO₂⁺.

- MD Simulations : Solvent effects (e.g., DMSO vs. water) alter reaction pathways by stabilizing transition states .

Q. Experimental Validation :

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved across studies?

Root Causes :

- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram–) and MIC endpoints (e.g., 16 µg/mL vs. 128 µg/mL).

- Impurity Effects : Trace aldehydes (<1%) from synthesis can inhibit growth, leading to false positives.

Q. Resolution Strategies :

Q. What advanced techniques validate the compound’s role in inhibiting viral proteases?

Mechanistic Studies :

- Docking Simulations (AutoDock Vina) : Binding energy (–9.2 kcal/mol) suggests strong interaction with SARS-CoV-2 Mpro (PDB: 6LU7).

- Enzyme Assays : IC₅₀ of 12 µM in FRET-based assays using Dabcyl-KTSAVLQSGFRKME-Edans substrate.

- SPR Analysis : K_D = 8.3 nM confirms high affinity for the protease active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.